ethyl [4-({[1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]carbonyl}amino)phenyl]acetate
Overview
Description
Ethyl [4-({[1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]carbonyl}amino)phenyl]acetate is a complex organic compound that exhibits unique properties, making it a significant subject of study in various scientific fields
Preparation Methods
Synthetic routes and reaction conditions: : The preparation of ethyl [4-({[1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]carbonyl}amino)phenyl]acetate typically involves multi-step organic synthesis. Starting from a quinoline derivative, several steps are carried out involving protection, deprotection, sulfonylation, and esterification under controlled conditions. Solvents like dichloromethane or tetrahydrofuran might be used, and reagents such as ethyl acetate, sulfuryl chloride, and amines could play key roles in the synthesis.
Industrial production methods: : Industrially, the compound can be synthesized using large-scale batch reactors where parameters like temperature, pressure, and reaction time are carefully monitored. Techniques such as chromatography might be employed to purify the final product.
Chemical Reactions Analysis
Types of reactions it undergoes: : Ethyl [4-({[1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]carbonyl}amino)phenyl]acetate undergoes various chemical reactions:
Oxidation: : This compound can be oxidized to introduce additional functional groups or to form more stable derivatives.
Reduction: : Reduction reactions can be employed to modify the quinoline ring or other reactive sites.
Substitution: : The ester and amide groups can participate in nucleophilic substitution reactions.
Common reagents and conditions: : Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as hydrazine or sodium hydroxide. Conditions often involve specific pH levels, temperatures, and solvent environments to optimize reaction yields.
Major products formed from these reactions: : The major products vary depending on the reaction but can include modified quinoline derivatives, carboxylic acids, and substituted amides or esters.
Scientific Research Applications
Ethyl [4-({[1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]carbonyl}amino)phenyl]acetate finds applications in multiple scientific domains:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules or as a reagent in various chemical transformations.
Biology: : Studied for its potential biological activity, including antimicrobial or antitumor properties.
Medicine: : Investigated for its possible use in drug development due to its unique structural characteristics.
Industry: : Utilized in materials science for the creation of novel materials with specific properties.
Mechanism of Action
The mechanism by which ethyl [4-({[1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]carbonyl}amino)phenyl]acetate exerts its effects can vary based on its application:
Molecular targets: : These could include enzymes or receptors where the compound acts as an inhibitor or activator.
Pathways involved: : It may interfere with biochemical pathways such as signal transduction or metabolic pathways, leading to its observed effects.
Comparison with Similar Compounds
Comparing ethyl [4-({[1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]carbonyl}amino)phenyl]acetate with other compounds:
Ethyl [4-(carbamoylamino)phenyl]acetate: : Lacks the sulfonyl group, which can result in different reactivity and application profiles.
Methyl [4-({[1-(sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]carbonyl}amino)phenyl]acetate: : The presence of a sulfonyl group but in a different position or as a different ester can alter its biological activity and chemical properties.
This compound's distinctiveness lies in its specific arrangement of functional groups, which imparts unique chemical and biological properties not found in closely related molecules.
Properties
IUPAC Name |
ethyl 2-[4-[(1-methylsulfonyl-3,4-dihydro-2H-quinoline-6-carbonyl)amino]phenyl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5S/c1-3-28-20(24)13-15-6-9-18(10-7-15)22-21(25)17-8-11-19-16(14-17)5-4-12-23(19)29(2,26)27/h6-11,14H,3-5,12-13H2,1-2H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPWCHBAOAKOAFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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